D-Ribosylnicotinate
Description
Historical Context of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) Precursor Discoveries
The journey to understanding NAD+ and its precursors is a story spanning over a century of scientific inquiry. It began in 1906 when British biochemists Arthur Harden and William John Young first discovered a "coferment" in yeast extract that accelerated alcoholic fermentation; this molecule was later identified as NAD+. wikipedia.orgaboutnad.comnad.com
Decades later, the focus shifted to the vitamin precursors of this vital coenzyme. In the 1930s, American biochemist Conrad Elvehjem made a pivotal breakthrough by demonstrating that nicotinic acid, also known as niacin or vitamin B3, could cure pellagra in dogs. nad.comnih.govaboutnad.com This discovery established nicotinic acid and the related compound nicotinamide as the first identified vitamin precursors for NAD+ synthesis. wikipedia.orgnih.gov
Furthering this understanding, Jack Preiss and Philip Handler in 1958 elucidated the specific enzymatic pathway through which nicotinic acid is converted into NAD+. wikipedia.orgaboutnad.comnad.com This three-step salvage route became known as the Preiss-Handler pathway. wikipedia.orgnih.govwikipathways.org The final major precursor, nicotinamide riboside (NR), was identified as a third form of vitamin B3 in the 1940s, but its role as an NAD+ precursor was not fully uncovered until 2004 by Charles Brenner and colleagues, who detailed the nicotinamide riboside kinase (NRK) pathway. wikipedia.orgaboutnad.comaboutnad.com These foundational discoveries paved the way for investigating other potential precursors, such as nicotinic acid riboside.
Table 1: Timeline of Key NAD+ Precursor Discoveries
| Year | Discovery | Key Figure(s) | Significance |
|---|---|---|---|
| 1906 | Discovery of NAD+ (as "coferment") | Arthur Harden & William John Young | Identified the essential coenzyme required for metabolic reactions like fermentation. wikipedia.orgaboutnad.com |
| 1937-38 | Identification of Nicotinic Acid (Niacin) and Nicotinamide as vitamin precursors to NAD+ | Conrad Elvehjem | Linked a dietary vitamin (B3) directly to NAD+ synthesis and the prevention of the deficiency disease pellagra. wikipedia.orgnad.comnih.gov |
| 1958 | Elucidation of the Preiss-Handler Pathway | Jack Preiss & Philip Handler | Detailed the specific enzymatic steps for converting nicotinic acid into NAD+. wikipedia.orgaboutnad.comnad.com |
| 2004 | Discovery of the Nicotinamide Riboside (NR) Kinase Pathway | Charles Brenner & Colleagues | Revealed a new, independent pathway for NAD+ synthesis from the precursor NR, challenging the existing view of NAD+ metabolism. wikipedia.orgaboutnad.comnih.gov |
Emergence of Nicotinic Acid Riboside as a Distinct NAD+ Precursor in Eukaryotic Systems
For many years, the established scientific view was that all NAD+ synthesis from vitamin precursors ultimately flowed through the Preiss-Handler pathway, starting with nicotinic acid. nih.gov However, the discovery of nicotinamide riboside (NR) and its associated kinase pathway challenged this dogma. nih.gov Subsequent research into the function of nicotinamide riboside kinases (NRKs) revealed that these enzymes were not exclusively specific to NR. plos.org
It was discovered that nicotinic acid riboside (NaR) is also a specific substrate for human Nrk enzymes, including NRK1 and NRK2. plos.orgbioscientifica.comnih.gov This finding established a new biosynthetic route. In this pathway, NaR is phosphorylated by an NRK enzyme to form nicotinic acid mononucleotide (NaMN). bioscientifica.comuniprot.orgmdpi.com Once NaMN is formed, it enters the final two steps of the classical Preiss-Handler pathway. amerigoscientific.commdpi.com The NaMN is adenylylated by a nicotinamide mononucleotide adenylyltransferase (NMNAT) enzyme to produce nicotinic acid adenine dinucleotide (NAAD), which is then amidated by NAD+ synthetase (NADS) to yield the final NAD+ molecule. amerigoscientific.combioscientifica.commdpi.com
Additionally, research in yeast has shown that NaR can be utilized through an Nrk-independent pathway involving the enzyme Urh1. mdpi.complos.org Studies have also confirmed that NaR is an authentic intracellular metabolite, produced in cells from NaMN by the action of 5'-nucleotidases such as Isn1 and Sdt1. nih.govnih.govscience.govresearchgate.net
Table 2: Key Enzymes in the Metabolic Conversion of Nicotinic Acid Riboside to NAD+
| Enzyme | Abbreviation | Function in the Pathway |
|---|---|---|
| Nicotinamide Riboside Kinase | NRK (e.g., NRK1, NRK2) | Catalyzes the initial phosphorylation of Nicotinic Acid Riboside (NaR) to form Nicotinic Acid Mononucleotide (NaMN). bioscientifica.comuniprot.orghmdb.ca |
| Nicotinamide Mononucleotide Adenylyltransferase | NMNAT (e.g., NMNAT1-3) | Converts Nicotinic Acid Mononucleotide (NaMN) into Nicotinic Acid Adenine Dinucleotide (NAAD). amerigoscientific.comwikipathways.orgmdpi.com |
| NAD+ Synthetase | NADS | Catalyzes the final step, the amidation of Nicotinic Acid Adenine Dinucleotide (NAAD) to produce NAD+. amerigoscientific.comwikipathways.orgmdpi.com |
Significance of Nicotinic Acid Riboside in Cellular Homeostasis Research
The maintenance of a stable intracellular pool of NAD+ is critical for cellular health and function. mdpi.comresearchgate.net NAD+ is not only a crucial coenzyme for redox reactions in energy metabolism but also an essential substrate for various non-redox NAD+-dependent enzymes that regulate key cellular processes. researchgate.netwikipedia.orgtandfonline.com These include sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair, chromatin remodeling, and cellular stress responses. researchgate.netwikipedia.orgharvard.edu
NAD+ levels have been observed to decline with age, which is thought to contribute to a range of age-associated physiological declines. mdpi.comnad.com Therefore, pathways that replenish the cellular NAD+ pool are of significant scientific interest. Nicotinic acid riboside has been identified as a key contributor to NAD+ homeostasis. mdpi.complos.org Research has shown that NaR is generated intracellularly and can be released by cells, suggesting it plays a role in systemic NAD+ metabolism. mdpi.com
The ability of NAD+ precursors to support the activity of sirtuins is a major focus of research. mdpi.comnih.govahajournals.org Sirtuins are a family of NAD+-dependent deacetylases that regulate metabolic pathways and cellular longevity. wikipedia.orgahajournals.org By boosting the available NAD+ pool, precursors like NaR can influence sirtuin activity, which in turn can impact mitochondrial function, inflammation, and cellular stress resistance. amerigoscientific.commdpi.comnih.gov The discovery of NaR and its unique metabolic pathways offers another avenue for understanding how cells maintain this crucial coenzyme and respond to metabolic stress. plos.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6/c13-5-7-8(14)9(15)10(18-7)12-3-1-2-6(4-12)11(16)17/h1-4,7-10,13-15H,5H2/t7-,8-,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEDDPCUCPRQNY-ZYUZMQFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20938912 | |
| Record name | Nicotinic acid ribonucleoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17720-18-2 | |
| Record name | Pyridinium, 3-carboxy-1-β-D-ribofuranosyl-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17720-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicotinic acid ribonucleoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017720182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicotinic acid ribonucleoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Metabolic Pathways and Enzymology of Nicotinic Acid Riboside
Nicotinic Acid Riboside as a Precursor in NAD+ Biosynthesis
Nicotinic acid riboside serves as a key starting material in the biosynthesis of NAD+. nih.govmaayanlab.cloud Its utilization primarily feeds into the Preiss-Handler pathway, a well-established route for NAD+ synthesis from nicotinic acid (NA). amerigoscientific.commdpi.com
The Preiss-Handler Pathway and Nicotinic Acid Riboside Integration
The Preiss-Handler pathway is a three-step enzymatic process that converts NA to NAD+. Nicotinic acid riboside integrates into this pathway after being converted to nicotinic acid mononucleotide (NaMN), the initial substrate of the latter two steps of the pathway. amerigoscientific.commdpi.comwikipathways.org
While nicotinic acid is directly converted to NaMN by nicotinic acid phosphoribosyltransferase (NAPRT), NAR follows a slightly different initial step. maayanlab.cloudproteinatlas.org It is first phosphorylated to NaMN. nih.govmdpi.com This phosphorylation can be catalyzed by nicotinamide (B372718) riboside kinases (NRKs), which are also involved in the salvage of other NAD+ precursors. nih.govpnas.org Once NaMN is formed from NAR, it enters the common steps of the Preiss-Handler pathway. NAPRT is a key enzyme that catalyzes the conversion of nicotinic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP) to NaMN. unige.itqualialife.comnih.gov
The second step in the pathway involves the adenylation of NaMN to form nicotinic acid adenine (B156593) dinucleotide (NAAD). qualialife.comnih.gov This reaction is catalyzed by a family of enzymes known as nicotinamide mononucleotide adenylyltransferases (NMNATs). ontosight.aiqualialife.com There are three human NMNAT isoforms (NMNAT1, -2, and -3) with distinct subcellular locations, highlighting the compartmentalization of NAD+ biosynthesis. wikipathways.org NMNAT enzymes are considered a rate-limiting step in this pathway. qualialife.com
The final step of the Preiss-Handler pathway is the amidation of NAAD to NAD+. ontosight.aiqualialife.com This reaction is catalyzed by NAD synthetase (NADS), a glutamine-dependent enzyme. qualialife.comtandfonline.com This enzymatic conversion completes the synthesis of the vital coenzyme NAD+ from its precursor, nicotinic acid riboside, via the intermediates NaMN and NAAD. amerigoscientific.comtandfonline.com
Role of Nicotinamide Riboside Kinases (Nrk1/Nrk2) in Nicotinic Acid Riboside Utilization
Nicotinamide riboside kinases (Nrk1 and Nrk2) are crucial enzymes in the utilization of both nicotinamide riboside (NR) and nicotinic acid riboside. plos.orgnih.gov These kinases phosphorylate NAR to produce nicotinic acid mononucleotide (NaMN), which then enters the Preiss-Handler pathway. nih.govpnas.org Structural studies of human Nrk1 have revealed that it can specifically phosphorylate NAR, highlighting its role in this alternative route to NAD+. plos.orgnih.gov The activity of Nrk enzymes is essential for the utilization of exogenous NAR to boost cellular NAD+ levels. bioscientifica.comfrontiersin.org
Nicotinic Acid Riboside Salvage Pathways
In addition to the direct phosphorylation by Nrk kinases, NAR can be utilized through other salvage pathways. nih.govnih.gov In some organisms, nucleoside hydrolases can cleave NAR into nicotinic acid (NA) and ribose. plos.org The released NA can then be directly utilized by the Preiss-Handler pathway, starting with its conversion to NaMN by NAPRT. nih.govfrontiersin.org This highlights the metabolic flexibility of cells in utilizing various precursors to maintain their essential NAD+ pools. stanford.edu Human cells have been shown to generate and release NAR, suggesting it is an authentic intermediate in human NAD+ metabolism. nih.gov
Interactive Data Tables
Enzymes in Nicotinic Acid Riboside Metabolism
| Enzyme | Abbreviation | Function in NAR Metabolism |
| Nicotinic Acid Phosphoribosyltransferase | NAPRT | Converts Nicotinic Acid to NaMN. maayanlab.cloudproteinatlas.org |
| Nicotinamide Mononucleotide Adenylyltransferase | NMNAT | Converts NaMN to NAAD. ontosight.aiqualialife.com |
| NAD Synthetase | NADS | Converts NAAD to NAD+. ontosight.aiqualialife.com |
| Nicotinamide Riboside Kinase | Nrk1/Nrk2 | Phosphorylates NAR to NaMN. nih.govpnas.org |
Key Metabolites in the Nicotinic Acid Riboside to NAD+ Pathway
| Metabolite | Abbreviation | Role in Pathway |
| Nicotinic Acid Riboside | NAR | Initial Precursor. amerigoscientific.comnih.gov |
| Nicotinic Acid Mononucleotide | NaMN | Intermediate, product of NAR phosphorylation. nih.govmdpi.com |
| Nicotinic Acid Adenine Dinucleotide | NAAD | Intermediate, product of NaMN adenylation. qualialife.comnih.gov |
| Nicotinamide Adenine Dinucleotide | NAD+ | Final Product. ontosight.aiqualialife.com |
Interplay with Other NAD+ Biosynthetic Pathways
Nicotinic acid riboside (NaR) does not operate in isolation; its metabolic route is interconnected with the other primary pathways responsible for the synthesis of nicotinamide adenine dinucleotide (NAD+). These interactions ensure that cells can maintain NAD+ homeostasis by utilizing various available precursors.
De Novo NAD+ Synthesis Pathway from Tryptophan
The de novo synthesis pathway generates NAD+ from the essential amino acid L-tryptophan. qualialife.comwikipedia.org This multi-step enzymatic process, also known as the kynurenine (B1673888) pathway, culminates in the production of quinolinic acid. bioscientifica.comstanford.edu Quinolinic acid is then converted by the enzyme quinolate phosphoribosyltransferase (QPRT) into nicotinic acid mononucleotide (NaMN). bioscientifica.comstanford.edu
The metabolic pathway of NaR converges with the de novo pathway at the formation of NaMN. qualialife.com NaR is phosphorylated by nicotinamide riboside kinases (NRKs) to also yield NaMN. bioscientifica.commdpi.com From this common intermediate, both pathways proceed through the same subsequent steps: NaMN is adenylylated to form nicotinic acid adenine dinucleotide (NAAD), which is then amidated to produce the final product, NAD+. bioscientifica.comamerigoscientific.comnih.gov This convergence makes NaMN a central node linking the de novo synthesis from tryptophan and the salvage of NaR.
Nicotinamide Salvage Pathway
The nicotinamide salvage pathway is a primary route for recycling nicotinamide (Nam), a byproduct of NAD+-consuming enzyme activities, such as those of sirtuins and PARPs. wikipedia.orgbioscientifica.com In this pathway, the enzyme nicotinamide phosphoribosyltransferase (NAMPT) converts Nam into nicotinamide mononucleotide (NMN), which is then adenylylated to form NAD+. nih.govresearchgate.net
The interplay between the NaR pathway and the Nam salvage pathway is primarily indirect, as they utilize different initial precursors and produce different mononucleotides (NaMN from NaR and NMN from Nam). mdpi.comnih.gov However, an alternative route for NaR utilization, particularly observed in yeast, involves the enzymatic splitting of NaR into nicotinic acid (NA) and a ribose group by nucleoside-splitting enzymes like Urh1 and Pnp1. plos.orgnih.govnih.gov This released NA can then enter the Preiss-Handler pathway, which is a salvage pathway for NA, thereby connecting NaR metabolism to the broader pyridine (B92270) nucleotide salvage network. plos.orgnih.gov
Nicotinamide Riboside Kinase Pathway
The most direct point of interplay is with the nicotinamide riboside (NR) kinase pathway. Both NR and NaR are substrates for the same family of enzymes, the nicotinamide riboside kinases (NRKs), specifically Nrk1 and Nrk2 in humans. plos.orgnih.govmdpi.com This demonstrates the dual specificity of these enzymes. plos.org
When NRKs phosphorylate NR, the product is nicotinamide mononucleotide (NMN). nih.govcaldic.com Conversely, when NRKs act on NaR, the product is nicotinic acid mononucleotide (NaMN). bioscientifica.commdpi.com Although the initial substrates differ (NR vs. NaR) and the resulting mononucleotides are distinct (NMN vs. NaMN), the shared reliance on NRK enzymes represents a critical metabolic crossroads. bioscientifica.com The activity and substrate availability for NRKs can therefore dictate the relative flux through the amidated (from NR) versus the deamidated (from NaR) routes to NAD+.
Table 1: Interplay of Nicotinic Acid Riboside (NaR) with Major NAD+ Biosynthetic Pathways
| Pathway | Key Point of Interaction with NaR Metabolism | Common Intermediate/Enzyme |
|---|---|---|
| De Novo Synthesis | Convergence of pathways at the mononucleotide level. | Nicotinic Acid Mononucleotide (NaMN) |
| Nicotinamide Salvage | Indirect link via enzymatic splitting of NaR to nicotinic acid (NA), which enters the Preiss-Handler salvage pathway. | Nicotinic Acid (NA) (in some organisms) |
| Nicotinamide Riboside Kinase Pathway | Direct competition for and utilization of the same kinase enzymes. | Nicotinamide Riboside Kinases (Nrk1/2) |
Enzymatic Regulation of Nicotinic Acid Riboside Metabolism
The conversion of NaR to NAD+ is a multi-step process governed by specific enzymes whose activity and expression are subject to metabolic regulation.
Key Enzymes in Nicotinic Acid Riboside Conversion
The metabolic journey of NaR to NAD+ involves a sequence of specific enzymatic reactions.
Nicotinamide Riboside Kinases (Nrk1 and Nrk2) : The first and pivotal step in the primary NaR salvage pathway is its phosphorylation. Nrk1 and Nrk2 are the key enzymes that catalyze the ATP-dependent phosphorylation of NaR to form nicotinic acid mononucleotide (NaMN). bioscientifica.comontosight.ai Crystal structures of human Nrk1 confirmed that NaR is a specific substrate for these enzymes. plos.orgnih.govnih.gov
Nicotinamide Mononucleotide Adenylyltransferases (NMNATs) : Following its formation, NaMN is converted to nicotinic acid adenine dinucleotide (NAAD). This reaction is catalyzed by NMNAT enzymes, which transfer an adenylyl group from ATP to NaMN. mdpi.comamerigoscientific.com
NAD+ Synthetase (NADS) : The final step in the pathway is the amidation of NAAD to form NAD+. This reaction is catalyzed by NAD+ synthetase, which typically uses glutamine as the amide donor. bioscientifica.comamerigoscientific.comoregonstate.edu
Nucleoside-Splitting Enzymes : In some organisms like yeast, an alternative pathway exists where enzymes such as uridine (B1682114) hydrolase (Urh1) and purine (B94841) nucleoside phosphorylase (Pnp1) can cleave the glycosidic bond of NaR. nih.govnih.gov This action releases nicotinic acid (NA), which is subsequently processed by the Preiss-Handler pathway. nih.gov
5'-Nucleotidases : Conversely, NaR can be produced intracellularly from NaMN through the action of 5'-nucleotidases. nih.gov Studies have identified that cytosolic nucleotidases (cN-II and cN-III) can dephosphorylate NaMN, thereby generating NaR. medchemexpress.com
Table 2: Enzymes Involved in Nicotinic Acid Riboside (NaR) Metabolism
| Enzyme | Function | Substrate | Product |
|---|---|---|---|
| Nicotinamide Riboside Kinase (Nrk1/2) | Phosphorylates NaR | Nicotinic Acid Riboside (NaR) | Nicotinic Acid Mononucleotide (NaMN) |
| NMN Adenylyltransferase (NMNAT) | Adenylylates NaMN | Nicotinic Acid Mononucleotide (NaMN) | Nicotinic Acid Adenine Dinucleotide (NAAD) |
| NAD+ Synthetase (NADS) | Amidates NAAD to form NAD+ | Nicotinic Acid Adenine Dinucleotide (NAAD) | Nicotinamide Adenine Dinucleotide (NAD+) |
| Urh1/Pnp1 (in yeast) | Splits NaR into NA and ribose | Nicotinic Acid Riboside (NaR) | Nicotinic Acid (NA) |
| 5'-Nucleotidases (e.g., cN-II, cN-III) | Dephosphorylates NaMN | Nicotinic Acid Mononucleotide (NaMN) | Nicotinic Acid Riboside (NaR) |
Regulation of Enzyme Activity and Gene Expression in Response to Metabolic Cues
The enzymes governing NaR metabolism are regulated by various cellular signals, ensuring that NAD+ synthesis is aligned with the cell's metabolic state.
Research in yeast has shown that the expression of the ISN1 gene, which encodes a 5'-nucleotidase capable of producing NaR from NaMN, is positively regulated by the availability of both glucose and nicotinic acid. nih.gov This suggests a mechanism where the cell can modulate the production and potential export of NaR in response to nutrient availability. nih.gov
Base Exchange Mechanisms Involving Nicotinic Acid Riboside
Recent research has unveiled a significant intersection between the amidated and deamidated pathways of NAD+ biosynthesis, facilitated by enzymatic base exchange reactions involving nicotinic acid riboside (NAR) and nicotinamide riboside (NR). This mechanism allows for the direct conversion of one nucleoside into the other, providing a flexible route for cells to manage their NAD+ precursor pools.
The key enzyme identified in this process is the bone marrow stromal cell antigen 1 (BST1), also known as CD157. nih.govbiorxiv.orgbiorxiv.org BST1 is a cell surface enzyme that exhibits dual catalytic functions: it acts as an NAD+ glycohydrolase, breaking down NAD+, and also possesses base-exchange activity. nih.gov This base-exchange function enables BST1 to directly interconvert NR and NAR. nih.govbiorxiv.org Specifically, the enzyme can catalyze a reaction where the nicotinamide base of NR is swapped for a free nicotinic acid molecule, resulting in the formation of NAR. biorxiv.orgbiorxiv.org Conversely, it can also generate NR from NAR. nih.gov
This BST1-mediated base exchange provides a direct link between the salvage pathway (utilizing NR) and the Preiss-Handler pathway (utilizing nicotinic acid and its derivatives). nih.gov The discovery of this mechanism highlights a previously unknown layer of complexity in NAD+ metabolism, where the amidated and deamidated precursor pathways are not entirely separate but can exchange intermediates. biorxiv.orgbiorxiv.org This capability allows cells to dynamically balance the flux of precursors through either pathway, adapting to the availability of different vitamin B3 forms.
Another enzyme with known base-exchange capabilities is CD38, which can convert nicotinamide mononucleotide (NMN) into nicotinic acid mononucleotide (NaMN). biorxiv.orgbiorxiv.org While this demonstrates that base exchange is a recurring enzymatic strategy in NAD+ metabolism, current findings specifically implicate BST1/CD157 in the direct interconversion of the ribosides NR and NAR. nih.govbiorxiv.org
The table below summarizes the key enzymes and compounds involved in the base exchange and related metabolic pathways for nicotinic acid riboside.
| Compound/Enzyme Name | Abbreviation | Role in Metabolism |
| Nicotinic acid riboside | NAR | A precursor to NAD+; can be formed via base exchange from NR. nih.govbiorxiv.org |
| Nicotinamide riboside | NR | A precursor to NAD+; can be converted to NAR via base exchange. nih.govbiorxiv.org |
| Bone Marrow Stromal Cell Antigen 1 | BST1 / CD157 | Enzyme with dual glycohydrolase and base-exchange activities; interconverts NR and NAR. nih.govbiorxiv.orgbiorxiv.org |
| Nicotinic acid | NA | The base exchanged with nicotinamide in the formation of NAR from NR. biorxiv.org |
| Nicotinamide | NAM | The base released from NR during its conversion to NAR. nih.gov |
| Nicotinic acid mononucleotide | NaMN | Product of NAR phosphorylation by NRKs; an intermediate in the Preiss-Handler pathway. mdpi.combioscientifica.comnih.gov |
| Nicotinamide riboside kinases | NRKs | Enzymes that phosphorylate NAR to NaMN. mdpi.combioscientifica.complos.org |
| CD38 | CD38 | Enzyme with base-exchange activity, primarily shown to convert NMN to NaMN. biorxiv.orgbiorxiv.org |
This base exchange mechanism underscores a sophisticated regulatory network governing NAD+ homeostasis, allowing for metabolic flexibility and efficient utilization of available precursors.
Cellular and Molecular Mechanisms of Nicotinic Acid Riboside Action
Nicotinic Acid Riboside-Mediated NAD+ Augmentation
The fundamental action of nicotinic acid riboside is its contribution to the cellular NAD+ pool. embopress.org NAD+ is a critical coenzyme in redox reactions and a substrate for various enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs). nih.govharvard.edu The availability of NAD+ can be a rate-limiting factor for these enzymes, and its decline is associated with aging and various pathological conditions. harvard.edunih.gov Nicotinic acid riboside enters the cell and is converted to nicotinic acid mononucleotide (NaMN) and subsequently to NAD+ through the Preiss-Handler pathway. aginganddisease.orgbioscientifica.com
Cellular and Tissue-Specific NAD+ Level Modulation by Nicotinic Acid Riboside
Supplementation with NAD+ precursors like nicotinic acid riboside has been shown to increase NAD+ levels in a tissue-specific manner. univpm.it While the heart primarily relies on salvage pathways using nicotinamide (B372718) (NAM) and nicotinamide riboside (NR), other tissues can utilize nicotinic acid and its derivatives. nih.govahajournals.org The conversion of these precursors to NAD+ involves a series of enzymatic steps. bioscientifica.com For instance, nicotinic acid is converted to NaMN by nicotinic acid phosphoribosyltransferase (NAPRT), which is then adenylated to form nicotinic acid adenine (B156593) dinucleotide (NAAD) and finally amidated to produce NAD+. univpm.it The expression and activity of these enzymes can vary between different cell types and tissues, leading to differential effects of nicotinic acid riboside on NAD+ levels. bioscientifica.comfrontiersin.org Studies have shown that administration of NAD+ precursors can elevate NAD+ content in tissues such as the liver and muscle. univpm.itnih.gov
| Tissue/Cell Type | Pathway of NAD+ Synthesis from NaR | Key Enzymes | Reference |
| General Mammalian Cells | Preiss-Handler Pathway | Nicotinic acid phosphoribosyltransferase (NAPRT), NMN adenylyltransferases (NMNATs), NAD synthetase (NADS) | aginganddisease.orgunivpm.it |
| Heart | Primarily Salvage Pathways (from NAM, NR) | Nicotinamide phosphoribosyltransferase (NAMPT), Nicotinamide riboside kinases (NRKs) | nih.govahajournals.org |
| Liver | De novo and Salvage Pathways | Enzymes for both pathways are present | univpm.itnih.gov |
| Skeletal Muscle | De novo and Salvage Pathways | Enzymes for both pathways are present | univpm.itnih.gov |
Impact on NAD+/NADH Ratio and Cellular Redox State
The ratio of the oxidized form of nicotinamide adenine dinucleotide (NAD+) to its reduced form (NADH), known as the NAD+/NADH ratio, is a critical indicator of the cellular redox state and plays a central role in energy metabolism. nih.govaginganddisease.org This ratio influences the rates of key metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation. mdpi.com An increase in the NAD+/NADH ratio generally signifies a more oxidized state and can stimulate sirtuin activity. researchgate.net While nicotinic acid riboside directly boosts the NAD+ pool, its effect on the NAD+/NADH ratio is complex and depends on the metabolic state of the cell. By increasing the total available NAD+, nicotinic acid riboside can potentially lead to an elevated NAD+/NADH ratio, especially under conditions where NAD+ consumption is high. researchgate.net This shift in the redox balance can have profound effects on cellular energy production and signaling. oup.com
Downstream Signaling Pathways Influenced by Nicotinic Acid Riboside
By increasing the availability of NAD+, nicotinic acid riboside influences the activity of NAD+-dependent enzymes, thereby modulating various downstream signaling pathways. frontiersin.org Among the most studied of these are the sirtuins.
Sirtuin Activity Modulation
Sirtuins are a family of NAD+-dependent deacetylases that play crucial roles in a wide range of cellular processes, including gene silencing, DNA repair, and metabolic regulation. frontiersin.orgnih.gov Their activity is directly linked to the cellular NAD+ concentration, making them key sensors of the cell's energy status. nih.govoup.com By augmenting the intracellular NAD+ pool, nicotinic acid riboside can enhance the activity of sirtuins. univpm.itnih.gov This pan-sirtuin activation can lead to a cascade of downstream effects that mimic some of the benefits of caloric restriction. nih.govfrontiersin.org
Sirtuin-Dependent Deacetylation Processes
A primary function of sirtuins is the deacetylation of both histone and non-histone proteins. ahajournals.orgresearchgate.net This process involves the removal of an acetyl group from a lysine (B10760008) residue on a target protein, coupled with the cleavage of NAD+ into nicotinamide and O-acetyl-ADP-ribose. ahajournals.orgresearchgate.net Nicotinic acid riboside-mediated increases in NAD+ can enhance the deacetylation of various sirtuin targets. For example, increased SIRT1 activity leads to the deacetylation of transcription factors such as p53 and those in the FOXO family, as well as the transcriptional coactivator PGC-1α. ahajournals.orgresearchgate.net Similarly, SIRT3, a mitochondrial sirtuin, deacetylates numerous mitochondrial proteins, thereby enhancing mitochondrial function. nih.gov
| Sirtuin | Cellular Location | Key Deacetylation Targets | Functional Outcome of Deacetylation | Reference |
| SIRT1 | Nucleus, Cytosol | Histones, p53, FOXO, PGC-1α, NF-κB | Gene silencing, modulation of apoptosis, stress resistance, mitochondrial biogenesis, inflammation | ahajournals.orgresearchgate.net |
| SIRT3 | Mitochondria | Mitochondrial proteins | Increased mitochondrial respiration and fatty acid oxidation | nih.gov |
| SIRT6 | Nucleus | Histones (H3K9, H3K56) | DNA repair, gene expression regulation | frontiersin.org |
Regulation of Gene Expression via Sirtuins
The deacetylation of histones and transcription factors by sirtuins has a direct impact on gene expression. researchgate.net Histone deacetylation by sirtuins generally leads to a more condensed chromatin structure, resulting in transcriptional repression or gene silencing. researchgate.net For instance, SIRT1-mediated deacetylation of histones contributes to the silencing of certain genes. researchgate.net Conversely, the deacetylation of transcription factors can either activate or repress their activity. researchgate.net The deacetylation of PGC-1α by SIRT1, for example, enhances its ability to co-activate the transcription of genes involved in mitochondrial biogenesis and fatty acid oxidation. researchgate.net In yeast, sirtuin-mediated gene silencing is a well-established mechanism for regulating gene expression in response to NAD+ availability. mdpi.com
Poly(ADP-Ribose) Polymerase (PARP) Activity
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that play a crucial role in DNA repair and genomic stability. harvard.eduuni-konstanz.de These enzymes are activated by DNA strand breaks and utilize NAD+ as their sole substrate to synthesize poly(ADP-ribose) (PAR) chains on target proteins, a process essential for signaling and recruiting DNA repair machinery. uni-konstanz.debioscientifica.com
The activity of PARP-1, the most abundant member of the PARP family, is directly dependent on the availability of cellular NAD+. bioscientifica.comfrontiersin.org Consequently, the primary effect of nicotinic acid riboside on PARP activity is indirect, mediated by its role as an NAD+ precursor. d-nb.info By elevating intracellular NAD+ levels, NAR can support robust PARP activity, particularly under conditions of genotoxic stress where significant NAD+ consumption occurs due to PARP activation. harvard.eduuni-konstanz.de Studies using the NAD+ precursor nicotinic acid (NA) have shown that supplementing cells to boost NAD+ pools can enhance poly(ADP-ribosyl)ation and improve cell viability following DNA damage. uni-konstanz.de This suggests that ensuring a sufficient supply of NAD+ through precursors like NAR is critical for maintaining the DNA repair functions governed by PARP enzymes. harvard.edufrontiersin.org
| Finding | Organism/Cell Model | Implication for PARP Activity | Reference(s) |
| NAD+ is the sole substrate for PARP-1, which is critical for DNA repair. | General | PARP function is directly linked to NAD+ availability. | harvard.edufrontiersin.orgacs.org |
| Supplementation with NAD+ precursor nicotinic acid enhances poly(ADP-ribosyl)ation. | Human peripheral blood mononuclear cells | Boosting NAD+ levels supports higher PARP activity in response to DNA damage. | uni-konstanz.de |
| Chronic PARP activation during aging or disease can deplete NAD+ pools. | General | Maintaining NAD+ levels with precursors may be crucial for genomic stability. | harvard.edu |
| Nicotinamide, a PARP inhibitor and NAD+ byproduct, can regulate PARP-1 function. | General | The balance of NAD+ and its metabolites influences PARP-mediated cell death pathways. | frontiersin.org |
CD38-mediated Signaling Pathways
CD38 is a transmembrane ecto-enzyme with significant NAD+ glycohydrolase activity, making it a major consumer of NAD+ in mammalian cells. nih.govfrontiersin.orgnih.gov This enzyme degrades NAD+ and its precursor, nicotinamide mononucleotide (NMN), and in doing so, generates second messengers like cyclic ADP-ribose (cADPR), which are involved in calcium signaling. frontiersin.orgnih.gov
Recent research on the related precursor nicotinamide riboside (NR) has revealed that it can act as a covalent inhibitor of CD38. nih.gov This suggests a dual mechanism where NR not only promotes NAD+ synthesis but also blocks its degradation by CD38. nih.gov While CD38 can hydrolyze NMN, it lacks substrate activity for NR. nih.gov Studies have also shown that CD38 can catalyze a base-exchange reaction between NMN and nicotinic acid to produce nicotinic acid mononucleotide (NaMN), directly linking the salvage and deamidated NAD+ synthesis pathways. nih.gov However, a similar base-exchange activity between nicotinamide riboside and nicotinic acid was not observed with CD38. nih.gov Therefore, NAR's primary influence on CD38-mediated pathways is likely through the modulation of the broader NAD+ and NAD+ precursor landscape.
| Finding | Key Molecule(s) | Mechanism/Effect | Reference(s) |
| CD38 is a major NAD+-consuming enzyme. | CD38, NAD+ | Degrades NAD+, regulating its availability for other cellular processes. | frontiersin.orgbiorxiv.org |
| Nicotinamide Riboside (NR) acts as a covalent inhibitor of CD38. | Nicotinamide Riboside, CD38 | Potentially blocks NAD+ consumption in addition to boosting its synthesis. | nih.gov |
| CD38 catalyzes base-exchange between NMN and nicotinic acid. | CD38, NMN, Nicotinic Acid | Produces NaMN, linking different NAD+ synthesis pathways. | nih.gov |
| CD38 does not show base-exchange activity with Nicotinamide Riboside. | CD38, Nicotinamide Riboside | Suggests different interactions of riboside precursors with the enzyme. | nih.gov |
| Inhibition of CD38 elevates NAD+ levels. | CD38 inhibitors (e.g., apigenin, 78c) | Suppresses neuroinflammation and glial activation in mouse models. | frontiersin.org |
Other NAD+-Consuming Enzymes and Nicotinic Acid Riboside Effects
Besides PARPs and CD38, sirtuins are a prominent family of NAD+-dependent enzymes that play vital roles in health and longevity. ahajournals.orgcaldic.com These protein deacylases regulate a wide range of cellular processes, including gene silencing, metabolic control, and stress resistance, by using NAD+ as a co-substrate. harvard.edubioscientifica.comahajournals.org
The activity of sirtuins, such as the nuclear SIRT1 and the mitochondrial SIRT3, is highly dependent on the cellular concentration of NAD+. biorxiv.orgopen.ac.uk Therefore, nicotinic acid riboside can indirectly enhance sirtuin activity by increasing the bioavailability of their essential substrate, NAD+. amerigoscientific.comnih.gov This activation is a key mechanism through which NAD+ precursors are thought to exert their beneficial effects on metabolism and age-related conditions. caldic.com For instance, increased NAD+ levels through precursor supplementation have been shown to activate SIRT1 and SIRT3, leading to enhanced oxidative metabolism. biorxiv.orgopen.ac.uk In mouse models, treatment with nicotinamide riboside increased NAD+ levels and sirtuin protein and activity, which correlated with reduced neuroinflammation and improved mitochondrial bioenergetics. nih.govwms-site.com Studies with nicotinic acid have also suggested that the resulting higher NAD+ concentrations lead to enhanced SIRT1 activity, as indicated by the reduced acetylation of its target, p53. d-nb.info
| Enzyme Family | Primary Function | Effect of Increased NAD+ (via NAR) | Supporting Evidence | Reference(s) |
| Sirtuins (e.g., SIRT1, SIRT3) | Protein deacetylation, metabolic regulation, stress response, gene silencing. | Enhanced enzymatic activity due to increased substrate availability. | Activation of SIRT1 and SIRT3 enhances oxidative metabolism and protects against metabolic abnormalities. | biorxiv.orgahajournals.orgopen.ac.uk |
| Increased sirtuin activity corresponds with reduced neuroinflammation and improved mitochondrial markers in mouse models. | nih.govwms-site.com | |||
| Higher NAD+ from nicotinic acid leads to reduced acetylation of p53, a SIRT1 target. | d-nb.info |
Nicotinic Acid Riboside and Mitochondrial Bioenergetics
Enhancement of Mitochondrial Function and Biogenesis
Supplementation with NAD+ precursors has been shown to robustly enhance mitochondrial function and stimulate mitochondrial biogenesis—the process of generating new mitochondria. embopress.orgmdpi.com This effect is largely mediated by the activation of NAD+-dependent sirtuins, particularly SIRT1 and SIRT3. open.ac.ukclinicaltrials.gov Activated SIRT1 can deacetylate and co-activate PGC-1α, a master regulator of mitochondrial biogenesis. clinicaltrials.govnews-medical.net
| Study Type | Model | Key Findings | Implication | Reference(s) |
| Animal Study | Mitochondrial myopathy mice | NR supplementation induced robust mitochondrial biogenesis in skeletal muscle and brown adipose tissue. | NAD+ precursors can increase mitochondrial mass. | mdpi.com |
| Animal Study | High-fat diet mice | NR treatment led to increased mitochondrial density and cristae content in muscle. | NAD+ repletion enhances mitochondrial structure. | open.ac.uk |
| Human Study | BMI-discordant twins | Long-term NR supplementation improved muscle mitochondrial number. | Effects on mitochondrial biogenesis are translatable to humans. | embopress.orgembopress.org |
| In Vitro/Animal Study | Multiple models | NAD+ precursors activate the SIRT1/PGC-1α pathway, a key regulator of mitochondrial biogenesis. | The mechanism involves known NAD+-dependent signaling pathways. | clinicaltrials.govnews-medical.net |
Impact on Oxidative Metabolism and Electron Transport Chain Efficiency
By increasing NAD+ levels, nicotinic acid riboside and other precursors can enhance oxidative capacity. open.ac.uk Studies have demonstrated that treatment with nicotinamide riboside (NR) enhances oxidative metabolism, leading to increased energy expenditure. biorxiv.org This is partly due to the activation of mitochondrial sirtuins like SIRT3, which deacetylates and activates numerous mitochondrial enzymes, including components of the ETC and those involved in fatty acid oxidation. open.ac.ukclinicaltrials.gov By optimizing the NAD+/NADH ratio and activating sirtuins, NAR can contribute to a more efficient electron transport chain and a greater capacity for oxidizing fuels for energy. open.ac.uk
Mitigation of Mitochondrial Dysfunction
Mitochondrial dysfunction is a hallmark of aging and many chronic diseases, often associated with depleted NAD+ levels. cam.ac.uk Restoring NAD+ levels with precursors like nicotinic acid riboside presents a promising therapeutic strategy to counteract this decline. google.com
In a mouse model of mitochondrial myopathy, treatment with nicotinamide riboside delayed disease progression by preventing mitochondrial ultrastructural abnormalities and reducing the accumulation of deleted mitochondrial DNA (mtDNA). mdpi.commdpi.com Similarly, in cellular and fly models of Parkinson's disease, a condition linked to mitochondrial demise, NR supplementation significantly ameliorated mitochondrial dysfunction and prevented neuronal loss. These protective effects are often linked to the induction of the mitochondrial unfolded protein response (UPRmt), a stress response pathway that promotes mitochondrial homeostasis, and the activation of sirtuins which enhance antioxidant defenses and repair mechanisms. mdpi.comclinicaltrials.govcam.ac.uk Exogenous supplementation with NAD+ precursors has been shown to reverse mitochondrial dysfunction in various disease states by enhancing mitochondrial biosynthesis and oxidative metabolism. cam.ac.uk
Preclinical Research and Therapeutic Potential of Nicotinic Acid Riboside
Research in Metabolic Health and Associated Disorders
Nicotinic acid riboside plays a role in various aspects of metabolic health, including glucose metabolism, lipid homeostasis, and insulin (B600854) signaling. amerigoscientific.com As an NAD+ precursor, it is investigated for its potential to counteract metabolic decline associated with aging and diet-induced conditions. amerigoscientific.combellissimomedical.com
Glucose Metabolism and Insulin Signaling Research
Preclinical studies suggest that NAD+ precursors like NaR may improve insulin sensitivity. amerigoscientific.com Research in animal models of type 2 diabetes has shown that treatment with NaR can lead to notable improvements in metabolic parameters.
In high-fat diet-fed diabetic mice, NaR supplementation has been found to reduce blood glucose levels. preprints.org This improvement in glycemic control is a key area of investigation. Furthermore, studies in yeast have identified a direct link between glucose and NaR metabolism, noting that the production of intracellular NaR is positively regulated by the availability of glucose. nih.govresearchgate.net While promising, some rodent studies have not observed improvements in insulin sensitivity or whole-body glucose metabolism after supplementation. caldic.com
| Model System | Key Findings | Reference |
|---|---|---|
| Diabetic Mice (High-Fat Diet-Fed) | Reduced blood glucose levels. | preprints.org |
| Yeast (Saccharomyces cerevisiae) | Intracellular production of NaR is positively regulated by glucose availability. | nih.govresearchgate.net |
| Obese, Insulin-Resistant Men | Supplementation did not improve insulin sensitivity or whole-body glucose metabolism. | caldic.com |
Lipid Homeostasis and Dyslipidemia Research
NaR is implicated in the regulation of lipid homeostasis. amerigoscientific.com Dysregulation of lipid metabolism is a hallmark of many metabolic diseases, and interventions that can restore balance are of significant scientific interest.
In preclinical models, NaR has demonstrated a capacity to mitigate the accumulation of lipids in the liver. Specifically, in mice with diet-induced prediabetes and type 2 diabetes, NaR treatment reduced the development of hepatic steatosis (fatty liver). preprints.org This suggests a potential role for NaR in managing conditions associated with ectopic fat deposition.
| Model System | Key Findings | Reference |
|---|---|---|
| Diabetic and Prediabetic Mice (High-Fat Diet-Fed) | Reduced development of hepatic steatosis (fatty liver). | preprints.org |
Research on Obesity-Related Complications
Preclinical research indicates that NAD+ precursors may help reduce complications associated with obesity. amerigoscientific.com These complications often include inflammation, insulin resistance, and neuroinflammation.
Studies in mice on a high-fat diet have shown that NaR treatment can reduce weight gain. preprints.org Beyond weight management, NaR has also been shown to address associated inflammatory complications. In diabetic mice, supplementation reduced neuroinflammation markers, including IL-1, IL-6, and TNF-α, and improved cognitive function, which can be impaired in metabolic disorders. preprints.org
| Model System | Key Parameter | Observed Effect | Reference |
|---|---|---|---|
| Diabetic and Prediabetic Mice (High-Fat Diet-Fed) | Body Weight | Reduced weight gain. | preprints.org |
| Diabetic Mice (High-Fat Diet-Fed) | Neuroinflammation Markers | Reduced IL-1, IL-6, and TNF-α levels. | preprints.org |
| Reduced amyloidogenesis. | |||
| Improved cognitive function. |
Neuroprotection and Cognitive Function Research
Nicotinic acid riboside is being investigated for its potential to protect against neurodegenerative diseases by supporting neuronal energy and reducing oxidative stress. amerigoscientific.com NAD+ is critical for neuronal health, and its depletion is a feature of many neurodegenerative conditions. mdpi.com
Nicotinic Acid Riboside in Neurodegenerative Disease Models
Research suggests NaR may have protective effects in various models of neurodegeneration. amerigoscientific.com In a mouse model for ataxia telangiectasia (A-T), a rare inherited neurodegenerative disorder, NaR administration improved motor function and prevented neuroinflammation and neurodegeneration. preprints.org
A specific molecular mechanism for NaR's neuroprotective action has been identified in the context of chemotherapy-induced peripheral neuropathy, which shares features with Wallerian degeneration. In cultured dorsal root ganglion neurons, the application of NaR was found to delay vincristine-induced axonal degeneration. biorxiv.orgnih.gov This protective effect is mediated by the conversion of NaR into nicotinic acid mononucleotide (NaMN), which acts as an allosteric inhibitor of the SARM1 enzyme, a key player in the axon destruction pathway. biorxiv.org Further research has shown NaR can improve enteric neuropathy in diabetic rat models. preprints.org
| Model System | Condition | Key Findings | Reference |
|---|---|---|---|
| ATM-deficient Mice | Ataxia Telangiectasia (A-T) | Improved motor function; prevented neuroinflammation and neurodegeneration. | preprints.org |
| Cultured Dorsal Root Ganglion Neurons | Chemotherapy-induced Axonal Degeneration | Delayed axon degeneration by inhibiting the SARM1 enzyme via its metabolite, NaMN. | biorxiv.orgnih.gov |
| STZ-induced Diabetic Rats | Diabetic Enteric Neuropathy | Improved enteric neuropathy through myenteric plexus neuroprotection. | preprints.org |
Support for Neuronal Energy Metabolism Research
The neuroprotective effects of NaR are closely linked to its role in supporting the energy metabolism of neurons. amerigoscientific.comarizona.edu By boosting the cellular pool of NAD+, NaR may help maintain mitochondrial function, which is often impaired in neurodegenerative diseases. preprints.org This enhancement of neuronal energy metabolism can, in turn, help reduce oxidative stress, a key contributor to neuronal damage. amerigoscientific.com
Reduction of Oxidative Stress in Neuronal Systems Research
Preclinical research has investigated the potential of nicotinic acid riboside's precursor, nicotinamide (B372718) riboside (NR), to mitigate oxidative stress within neuronal systems, a key factor in the pathogenesis of neurodegenerative disorders. nih.gov In mouse models of Alzheimer's disease, administration of NR has demonstrated beneficial effects on oxidative stress by increasing NAD+ levels. nih.gov Neurodegenerative disorders are frequently associated with an accumulation of DNA damage and oxidative stress, which leads to impaired mitochondrial function. nih.gov
In a mouse model of intracerebral hemorrhage, nicotinamide riboside was found to suppress the production of reactive oxygen species. nih.gov This neuroprotective effect was associated with the inhibition of both neuroinflammation and oxidative stress. nih.gov The study highlighted that NR supplementation restored NAD+ levels, which are often depleted during such neurological injuries, and subsequently alleviated brain injury. nih.gov
Another area of investigation involves the role of NR in protecting against oxidative damage in specific ocular cells. Research on human trabecular meshwork cells, which are relevant to glaucoma, has shown that NR can shield these cells from oxidative stress by reducing levels of reactive oxygen species and superoxide (B77818) anions. arvojournals.org
Cardiovascular Health Research
Nicotinic acid riboside, through its conversion to NAD+, has been a subject of preclinical studies focused on its potential benefits for cardiovascular health. The decline of the coenzyme NAD+ is linked to age-related cardiovascular diseases. caringsunshine.comphysiology.org Research suggests that boosting NAD+ levels with precursors like nicotinamide riboside (NR) may offer cardioprotective effects. caringsunshine.comphysiology.org Preclinical studies in animal models have indicated that NR supplementation can lead to improved cardiac function. caringsunshine.com
Enhancing Endothelial Function Research
The endothelium, a thin membrane lining the inside of blood vessels, is crucial for cardiovascular health. Endothelial dysfunction is considered a key event in the development of cardiovascular diseases. lifeextension.com Research has explored the role of nicotinic acid riboside's precursor, nicotinamide riboside (NR), in improving the function of these critical cells.
In vitro studies have demonstrated that both nicotinamide mononucleotide (NMN) and NR can modulate the intracellular NAD+ content in the endothelium. nih.gov This modulation helps to inhibit endothelial inflammation and improve nitric oxide-dependent vasorelaxation, a key aspect of endothelial function. nih.gov Interestingly, the study found that NMN's effects were dependent on its extracellular conversion to NR. nih.gov
Further preclinical research has shown that NR supplementation can enhance the function of endothelial precursor cells (EPCs). frontiersin.org In diabetic mouse models, oral intake of NR led to higher rates of wound healing and angiogenesis, which was associated with an increased number of blood and bone marrow-derived EPCs and improved function of these cells. frontiersin.org A pilot trial involving older adults with peripheral artery disease also indicated a trend towards improvement in both peripheral and microvascular endothelial function after four weeks of NR supplementation. lifeextension.com
Reducing Inflammation in Cardiovascular Systems Research
Chronic inflammation is a well-established factor in the development and progression of cardiovascular disease. aboutnad.com Preclinical studies have investigated the potential of nicotinamide riboside (NR) to reduce inflammation within the cardiovascular system.
In a mouse model of atherosclerosis, a condition characterized by plaque buildup in arteries, treatment with NR was found to reduce the infiltration of immune cells responsible for artery inflammation. nad.com This suggests a potential mechanism for mitigating the inflammatory processes that drive atherosclerosis.
Furthermore, research involving blood samples from a small group of late-stage heart failure patients found that NR supplementation decreased the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6). aboutnad.com In vitro studies have also indicated that raising NAD+ levels with precursors like NR can protect against endothelial inflammation. aboutnad.com This protective effect is crucial as inflammation of the endothelium is a key initiating event in atherosclerosis. aboutnad.com
A systematic review of clinical trials also pointed to preliminary evidence that NR may improve some inflammatory markers, with two studies reporting significant reductions in circulating IL-6 levels. nih.gov
Research on Hypertension and Atherosclerosis Models
Research in animal models has explored the effects of nicotinic acid riboside's precursor, nicotinamide riboside (NR), on hypertension and atherosclerosis. In a mouse model of atherosclerosis, NR supplementation was shown to reduce circulating cholesterol and fat levels, which in turn contributed to a decrease in the size of arterial plaques. nad.com
Regarding blood pressure, a pilot study in midlife and older adults with above-normal systolic blood pressure found that NR supplementation was associated with improvements in blood pressure and arterial stiffness. frontiersin.orgfoundmyfitness.com The potential reduction in blood pressure observed in this study could translate to a significant decrease in the risk of cardiovascular events. foundmyfitness.com The age-related increase in systolic blood pressure is a major risk factor for cardiovascular disease and is often linked to the stiffening of large elastic arteries due to factors like oxidative stress and inflammation. frontiersin.org
However, it is important to note some conflicting findings. One study using an apolipoprotein E knockout mouse model, which is prone to developing atherosclerosis, suggested that high doses of NR supplementation could potentially worsen the condition and induce systemic inflammation. mdpi.com This highlights the need for further research to determine the optimal context and dosage for potential therapeutic applications.
Table 1: Summary of Preclinical and Clinical Research on Nicotinamide Riboside in Hypertension and Atherosclerosis Models
| Model/Study Population | Intervention | Key Findings | Reference |
|---|---|---|---|
| Mouse model of atherosclerosis | Nicotinamide Riboside (NR) | Reduced cholesterol, fat levels, and arterial plaque size. | nad.com |
| Midlife and older adults with mild hypertension | Nicotinamide Riboside (NR) | Improved blood pressure and arterial health. | frontiersin.orgfoundmyfitness.com |
| Apolipoprotein E knockout mice (atherosclerosis model) | High-dose Nicotinamide Riboside (NR) | Potentially worsened atherosclerosis and induced systemic inflammation. | mdpi.com |
Immunomodulatory Effects and Infection Research
Nicotinic acid riboside, as a precursor to NAD+, has been investigated for its potential to modulate the immune system and influence the body's response to infections. clinicaltrials.gov NAD+ intermediates are recognized for their beneficial health effects during various pathogenic infections. nih.gov The immune system's response to infection and injury is a complex process, and researchers are exploring how dietary supplements like nicotinamide riboside (NR) might affect it. clinicaltrials.govveeva.com
Studies have shown that fasting can have a positive effect on immune cell health, and exposing immune cells to NR has elicited a similar positive response. clinicaltrials.gov This has led to clinical trials designed to investigate whether taking nicotinamide riboside can replicate the healthy immune system effects observed with fasting. clinicaltrials.gov One of the mechanisms being explored is the blunting of the NLRP3 inflammasome, a component of the immune system associated with sterile inflammation, which NR has been shown to do in primary human monocytes/macrophages in culture. clinicaltrials.gov
Nicotinic Acid Riboside in Viral Infection Models
The role of NAD+ metabolism in the context of viral infections has become an area of significant research interest. nih.gov Viral infections can deplete cellular NAD+ levels, and replenishing these levels with precursors like nicotinamide riboside (NR) is being explored as a potential strategy to support antiviral responses. nih.gov
Preclinical research using a mouse cell model has demonstrated that increasing NAD+ levels can inhibit the replication of a coronavirus. aboutnad.com In this in vitro model, cells infected with a murine coronavirus showed decreased viral proliferation when supplemented with NR. aboutnad.com This suggests that boosting NAD+ may enhance the activity of protective enzymes and interfere with the viral life cycle. aboutnad.com
The rationale for this approach stems from the observation that viral infections can create a battleground over NAD+. nih.gov Some viruses, including SARS-CoV-2, appear to deplete cellular NAD+, which may impair the host's innate immune response. aboutnad.com Consequently, it has been hypothesized that treating with a potent NAD+ precursor like nicotinamide riboside could mitigate the severity and improve recovery from infections like SARS-CoV-2. frontiersin.org This has led to the initiation of clinical trials to test whether NR can protect against some of the complications seen in COVID-19 patients. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Nicotinic acid riboside |
| Nicotinamide riboside (NR) |
| Nicotinamide adenine (B156593) dinucleotide (NAD+) |
| Nicotinamide mononucleotide (NMN) |
| Interleukin-6 (IL-6) |
| Reactive oxygen species (ROS) |
| Nitric oxide |
Modulation of Inflammatory Cytokines Research
Research into the broader category of NAD+ precursors suggests a potential role in modulating the immune system and inflammation. NAD+ metabolism is linked to inflammatory processes, and its depletion is observed in various inflammatory conditions. mdpi.com Studies on other NAD+ precursors, such as nicotinamide riboside (NR), have shown that supplementation can lead to a reduction in the levels of circulating inflammatory cytokines, including IL-6. nih.govnih.gov
However, based on available preclinical research, specific studies detailing the direct effects of nicotinic acid riboside on the modulation of inflammatory cytokines are not extensively documented. While its role as an NAD+ precursor positions it as a compound of interest for inflammation research, detailed findings from targeted investigations into its impact on specific cytokines like TNF-α, IL-1β, or others are limited.
Research in Aging and Longevity Models
The decline of NAD+ levels is a recognized hallmark of aging. nih.govnutranews.org This has prompted extensive research into the potential of NAD+ precursors to mitigate age-related physiological decline and promote longevity. Preclinical studies using various model organisms, from yeast to mice, have investigated the anti-aging potential of elevating NAD+ levels. lifeextension.comlongevity.technology
While the general field of NAD+ biology in aging is robust, specific research focusing exclusively on nicotinic acid riboside in aging and longevity models is not widely available. Much of the existing literature centers on other precursors like nicotinamide riboside and nicotinamide mononucleotide. lifeextension.commylandsupplement.com Therefore, the direct therapeutic potential of nicotinic acid riboside as an intervention in aging and longevity remains an area requiring further specific investigation.
There is a lack of specific preclinical data on the impact of nicotinic acid riboside on replicative lifespan and healthspan. The potential for nicotinic acid riboside to influence these parameters is inferred from its function as an NAD+ precursor, but dedicated studies are needed to establish its specific effects.
Table 1: Summary of Research Findings on Related NAD+ Precursors in Lifespan Studies
| Model Organism | NAD+ Precursor Studied | Outcome on Lifespan/Healthspan |
| Yeast | Nicotinamide Riboside (NR) | Extended replicative lifespan. lifeextension.comnih.gov |
| Worms | Nicotinamide Riboside (NR) | Extended lifespan. lifeextension.com |
| Mice | Nicotinamide Riboside (NR) | Modest (approx. 5%) lifespan extension when administered to aged mice. lifeextension.comlifeextension.com |
| Mice | Nicotinamide (NAM) | Improved healthspan measures but did not extend lifespan. nih.gov |
Cellular senescence is a process where cells stop dividing and is considered a contributor to aging and age-related diseases. longevity.technology The relationship between NAD+ metabolism and cellular senescence is an active area of research. nih.gov Some studies suggest that NAD+ is necessary for the function of senescent cells, creating a complex interplay. nih.gov Research on nicotinamide riboside has indicated it may help rejuvenate aging stem cells, thereby counteracting aspects of senescence. lifeextension.commylandsupplement.com
Specific investigations into the direct role of nicotinic acid riboside in cellular senescence are not prominent in the available scientific literature. While the connection between the broader NAD+ metabolic network and senescence is established, the precise impact of nicotinic acid riboside on senescent cell burden and associated phenotypes has not been thoroughly elucidated in preclinical models.
Comparative Research of Nicotinic Acid Riboside with Other Nad+ Precursors
Nicotinic Acid Riboside versus Nicotinamide (B372718) Riboside
Nicotinic acid riboside (NaR) and nicotinamide riboside (NR) are both ribosylated forms of vitamin B3 that serve as precursors to NAD+. However, they are utilized through distinct metabolic pathways, which influences their efficiency and biological effects.
The metabolic routes of NaR and NR to NAD+ are fundamentally different. NR is primarily utilized through the salvage pathway. Upon entering the cell, it is phosphorylated by nicotinamide riboside kinases (NRKs) to form nicotinamide mononucleotide (NMN). nmn.com NMN is then adenylylated by NMN adenylyltransferases (NMNATs) to produce NAD+. nmn.com
In contrast, NaR is thought to enter the Preiss-Handler pathway, which is the metabolic route for nicotinic acid (NA). Human cells can generate NaR from NA via the formation of nicotinic acid mononucleotide (NAMN), which is then dephosphorylated. nih.gov Once formed, or if supplied exogenously, NaR can be phosphorylated by NRKs to generate NAMN. mdpi.com This NAMN is then converted to nicotinic acid adenine (B156593) dinucleotide (NAAD) by NMNATs, and finally, NAAD is amidated by NAD synthetase (NADS) to form NAD+. annualreviews.org
A significant factor influencing the metabolic fate of these orally administered precursors is the gut microbiota. nih.gov Recent studies have shown that a substantial portion of both NR and NMN can be deamidated by gut bacteria to nicotinic acid (NA). mdpi.com This NA is then absorbed and enters the Preiss-Handler pathway, suggesting an unexpected convergence in their metabolic routes. mdpi.com
| Feature | Nicotinic Acid Riboside (NaR) | Nicotinamide Riboside (NR) |
| Primary Pathway | Preiss-Handler Pathway | Salvage Pathway |
| Key Intermediate | Nicotinic Acid Mononucleotide (NAMN) | Nicotinamide Mononucleotide (NMN) |
| Initial Enzyme | Nicotinamide Riboside Kinase (NRK) | Nicotinamide Riboside Kinase (NRK) |
| Final Step to NAD+ | NAD Synthetase (NADS) conversion of NAAD to NAD+ | NMN Adenylyltransferase (NMNAT) conversion of NMN to NAD+ |
| Gut Microbiota Influence | Can be produced from NA generated by microbiota | Can be converted to NA by microbiota, entering Preiss-Handler pathway |
This table summarizes the primary metabolic pathways of Nicotinic Acid Riboside and Nicotinamide Riboside.
Oral supplementation with NR has been shown to effectively increase NAD+ levels in multiple tissues in both animal and human studies. nih.govresearchgate.net For instance, in mice, oral NR has demonstrated superior pharmacokinetics in elevating hepatic NAD+ compared to nicotinic acid and nicotinamide. researchgate.net In humans, single oral doses of NR can lead to a significant, dose-dependent increase in the blood NAD+ metabolome. researchgate.net Studies have documented that NR supplementation enhances NAD+ levels in tissues such as the liver and skeletal muscles. nih.gov However, the effect can be tissue-specific, with some studies noting no significant increase in brain or white adipose tissue, potentially due to differential expression of NRK enzymes. nih.gov
Direct comparative studies on the efficacy of NaR in raising NAD+ levels in different mammalian tissues are less common. The effectiveness of NaR is presumed to be dependent on the expression of enzymes in the Preiss-Handler pathway, such as nicotinic acid phosphoribosyltransferase (NAPRT), which can vary between tissues. nih.gov For example, tissues with high NRK1 expression, like the liver and kidneys, are highly responsive to NR. nih.gov Similarly, the efficacy of NaR would be greater in tissues well-equipped for the Preiss-Handler pathway.
| Tissue | Effect of Nicotinamide Riboside (NR) Supplementation |
| Liver | Significant increase in NAD+ levels observed in mice. researchgate.net |
| Skeletal Muscle | Demonstrated increase in NAD+ levels. nih.gov |
| Blood | Dose-dependent increases in the NAD+ metabolome in humans. researchgate.net |
| Brain | Some studies report no significant increase in NAD+ levels. nih.gov |
| White Adipose Tissue | Some studies report no significant increase in NAD+ levels. nih.gov |
This table outlines the observed effects of Nicotinamide Riboside supplementation on NAD+ levels in various tissues.
The distinct metabolic pathways of NaR and NR can lead to different biological activities. NR is known to increase the activity of sirtuins, a class of NAD+-dependent enzymes involved in cellular health and longevity. nih.gov By boosting NAD+, NR enhances mitochondrial function and the regenerative potential of stem cells. nih.gov A notable advantage of NR is that it does not cause the flushing associated with high doses of nicotinic acid, as it does not directly activate the nicotinic acid receptor GPR109A. nih.gov
The biological activities of NaR are less characterized but are expected to be mediated through its contribution to the NAD+ pool via the Preiss-Handler pathway. A key difference in their mechanism of action lies in the intermediates they produce. The conversion of NR to NAD+ increases the pool of NMN, whereas the utilization of NaR increases the pool of NAMN and NAAD. researchgate.net The rise in NAAD, which was initially thought not to be on the NR-to-NAD+ route, has been identified as a sensitive biomarker of effective NAD+ repletion following NR administration, suggesting a more complex interplay between these pathways than previously understood. researchgate.net
Nicotinic Acid Riboside versus Nicotinamide Mononucleotide
Nicotinamide mononucleotide (NMN) is another key NAD+ precursor that is structurally similar to NR but contains an additional phosphate (B84403) group. nmn.com Its comparison with NaR also reveals important distinctions in their metabolic fates and potential efficacy.
The metabolic pathways of NaR and NMN have significant points of intersection. A prominent theory is that NMN, due to its phosphate group, cannot directly cross the cell membrane and must first be converted to NR by extracellular enzymes like CD73. researchgate.net This NR is then taken up by the cell and re-phosphorylated to NMN, following the same intracellular pathway as NR. researchgate.net However, a specific transporter for NMN, Slc12a8, has been identified in the small intestine of mice, suggesting that direct absorption of NMN is possible in some tissues. nmn.com
The intersection with NaR's pathway is particularly evident through the action of gut microbiota. nih.gov Orally administered NMN can be partially deamidated by intestinal bacteria into nicotinic acid mononucleotide (NAMN). jinfiniti.com NAMN is the phosphorylated form of NaR, placing it directly in the Preiss-Handler pathway. jinfiniti.com This suggests that, similar to NR, a portion of oral NMN may ultimately contribute to NAD+ synthesis via the same deamidated pathway that NaR utilizes.
The unique metabolic fate of NaR is its direct entry into the Preiss-Handler pathway, bypassing the salvage pathway's rate-limiting enzyme, nicotinamide phosphoribosyltransferase (NAMPT). NMN, on the other hand, primarily utilizes the salvage pathway, either after conversion to NR or through direct transport.
NMN has been shown to be effective in increasing NAD+ levels in various tissues and ameliorating age-associated diseases in rodent models. youtube.com For instance, oral NMN administration in mice has been observed to significantly increase NAD+ levels within a short timeframe.
As with NR, there is a lack of direct, head-to-head studies comparing the efficacy of equimolar doses of NaR and NMN in boosting NAD+ levels in different mammalian tissues. The comparative efficacy would likely be influenced by factors such as the efficiency of the NMN transporter Slc12a8 versus the enzymes of the Preiss-Handler pathway in a given tissue, as well as the extent of conversion by gut microbiota.
The downstream effects of both precursors are primarily mediated by the replenishment of the NAD+ pool, leading to the activation of NAD+-dependent enzymes like sirtuins and PARPs, which are involved in DNA repair and metabolic regulation. youtube.com While NMN has been studied for its positive effects on conditions like insulin (B600854) sensitivity and mitochondrial function, the specific downstream effects of NaR are less explored but are expected to be similar, given their shared ultimate goal of increasing cellular NAD+. youtube.com
| Feature | Nicotinic Acid Riboside (NaR) | Nicotinamide Mononucleotide (NMN) |
| Primary Pathway | Preiss-Handler Pathway | Salvage Pathway |
| Cellular Uptake | Presumed via nucleoside transporters | Via Slc12a8 transporter or after conversion to NR |
| Key Intermediate | Nicotinic Acid Mononucleotide (NAMN) | Intracellular NMN (after uptake or re-phosphorylation) |
| Gut Microbiota Intersection | Can be generated from NA produced by microbiota | Can be converted to NAMN by microbiota, entering the Preiss-Handler pathway |
| Rate-Limiting Step Bypassed | Bypasses NAMPT in the salvage pathway | Bypasses NAMPT in the salvage pathway |
This table provides a comparative overview of the metabolic fates of Nicotinic Acid Riboside and Nicotinamide Mononucleotide.
Nicotinic Acid Riboside versus Nicotinic Acid and Nicotinamide
Nicotinic acid riboside (NAR), nicotinic acid (NA), and nicotinamide (NAM) are all precursors to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). annualreviews.org While they share the common goal of elevating cellular NAD+ pools, they utilize distinct metabolic routes and exhibit different efficiencies and cellular uptake mechanisms. jinfiniti.comomre.co Understanding these differences is crucial for evaluating their respective roles in cellular metabolism.
Salvage Pathway Integration and NAD+ Production
The synthesis of NAD+ from its precursors occurs through specific salvage pathways. Nicotinic acid and nicotinamide are converted to NAD+ via the well-established Preiss-Handler and NAM salvage pathways, respectively. nih.govnih.gov Nicotinic acid riboside utilizes a distinct, though related, pathway for its conversion.
Nicotinic Acid (NA): NA enters the Preiss-Handler pathway, where the enzyme nicotinic acid phosphoribosyltransferase (NAPRT) converts it into nicotinic acid mononucleotide (NaMN). annualreviews.org NaMN is then adenylylated to form nicotinic acid adenine dinucleotide (NAAD). Finally, the enzyme NAD synthetase (NADS) amidates NAAD to produce NAD+. nih.gov This pathway is a three-step process to generate NAD+ from NA. nih.gov
Nicotinamide (NAM): NAM is utilized in a two-step salvage pathway. nih.gov The rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT) converts NAM into nicotinamide mononucleotide (NMN). annualreviews.orgnih.gov NMN is then directly converted to NAD+ by NMN adenylyltransferases (NMNATs). annualreviews.orgnmn.com
Nicotinic Acid Riboside (NAR): NAR can be salvaged into the NAD+ metabolic network through at least two routes. The primary pathway involves the enzyme nicotinamide riboside kinase (NRK), which phosphorylates NAR to form nicotinic acid mononucleotide (NaMN). nih.govnih.gov Once NaMN is formed, it enters the final two steps of the Preiss-Handler pathway to produce NAD+. nih.gov In an alternative, NRK-independent pathway observed in yeast, NAR can be broken down by enzymes like Urh1 to produce nicotinic acid (NA), which then enters the Preiss-Handler pathway from the beginning. nih.govnih.gov
In mouse studies, the related compound nicotinamide riboside (NR) has been shown to increase hepatic NAD+ levels more effectively and with superior pharmacokinetics compared to NA and NAM. goldmanlaboratories.comuiowa.edu NR leads to larger increases in NAD+ metabolism and produces a greater accumulation of ADP-ribose, indicating higher activity of NAD+-consuming enzymes. goldmanlaboratories.commdpi.com Given that NAR is the deamidated form of NR and is also a substrate for NRK, it is positioned as an effective precursor for NAD+ synthesis. mdpi.com
| NAD+ Precursor | Key Salvage Pathway | Key Enzymes | Intermediate Metabolites |
|---|---|---|---|
| Nicotinic Acid (NA) | Preiss-Handler Pathway | NAPRT, NMNATs, NADS | NaMN, NAAD |
| Nicotinamide (NAM) | NAM Salvage Pathway | NAMPT, NMNATs | NMN |
| Nicotinic Acid Riboside (NAR) | NRK-Dependent Pathway | NRK, NMNATs, NADS | NaMN, NAAD |
Distinct Cellular Uptake Mechanisms Research
The entry of NAD+ precursors into cells is a critical step for their subsequent conversion to NAD+. Research has identified specific transporter proteins responsible for the uptake of these molecules, revealing distinct mechanisms for NAR compared to NA and NAM.
Studies have shown that members of the equilibrative nucleoside transporter (ENT) family, specifically ENT1, ENT2, and ENT4, can mediate the import of NAR into human cells. mdpi.comnih.gov This mechanism is shared with nicotinamide riboside (NR). mdpi.com However, the uptake of NAR into HEK293 cells was found to require its active utilization within the cytosol, such as its phosphorylation by NR kinase. mdpi.comnih.gov This suggests that the intracellular conversion of NAR is tightly coupled to its transport across the cell membrane.
Furthermore, research indicates a potential role for concentrative nucleoside transporters (CNTs). While CNT1 and CNT2 did not mediate NAR uptake, the overexpression of CNT3 moderately stimulated NAR utilization by cells. mdpi.comnih.gov In contrast, NA is imported into cells by high-affinity permeases, such as Tna1 in yeast. nih.gov The mechanisms for NAM transport are also distinct, ensuring these fundamental precursors can be efficiently taken up by cells.
| Precursor | Identified Transporter Families | Specific Transporters (Human) | Notes |
|---|---|---|---|
| Nicotinic Acid Riboside (NAR) | ENTs, CNTs | ENT1, ENT2, ENT4, CNT3 | Uptake requires active intracellular utilization (e.g., phosphorylation by NRK). mdpi.comnih.gov |
| Nicotinic Acid (NA) | Specific Permeases | Tna1 (Yeast) | Utilizes high-affinity transporters distinct from nucleoside transporters. nih.gov |
| Nicotinamide (NAM) | Various | - | Readily absorbed, primarily in the small intestine. jinfiniti.com |
Comparative Biological Outcomes in Preclinical Models
In preclinical studies, the differential metabolic pathways of NAD+ precursors lead to varied biological outcomes. While direct comparative studies focusing solely on NAR versus NA and NAM are limited, research on the closely related precursor nicotinamide riboside (NR) provides significant insights.
Supplementation with NR has demonstrated promising results in preclinical models, particularly in enhancing mitochondrial function and increasing cellular resistance to oxidative stress. goldmanlaboratories.com Studies in mice have shown that NR is more effective at raising NAD+ levels in the liver compared to both NA and NAM. goldmanlaboratories.com This enhanced NAD+ production after NR administration stimulates the activity of sirtuins, such as SIRT1 and SIRT3, which are crucial enzymes involved in cellular repair, mitochondrial health, and longevity. mdpi.com
NAR shares biological properties with other NAD+ precursors like NA. researchgate.net However, unlike NA, which can cause undesirable side effects like flushing at therapeutic doses, ribosylated precursors like NR are often better tolerated. nih.govresearchgate.net The ability of NAR to utilize the NRK pathway to boost the NaMN pool suggests it can effectively support NAD+ synthesis, potentially leading to beneficial outcomes similar to those observed with NR, such as supporting energy metabolism and neuroprotection. nih.govresearchgate.net While both NA and NAM effectively serve as vitamin B3 and support baseline NAD+ requirements, the unique pathway and kinetics of ribosylated precursors may offer distinct advantages in preclinical models of age-related metabolic decline. uiowa.eduresearchgate.net
Analytical Methods for Nicotinic Acid Riboside Quantification in Research
Chromatographic Techniques for Nicotinic Acid Riboside Analysis
Chromatography is a fundamental technique for separating nicotinic acid riboside from other related compounds and potential interferents in a sample. The choice of chromatographic method depends on the complexity of the sample matrix, the required sensitivity, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC) is a widely adopted and robust method for the analysis of nicotinic acid riboside and other forms of vitamin B3. creative-proteomics.comsielc.com HPLC systems coupled with ultraviolet (UV) detection provide reliable quantification, particularly for separating polar, non-volatile compounds like NAR from complex mixtures. creative-proteomics.comservice.gov.uk
Methodologies often involve reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. For instance, a method for separating nicotinic acid and nicotinamide (B372718) utilized a C18 column. rsc.org Another approach for analyzing nicotinic acid and its metabolites in plasma used an IB-SIL CN column with a mobile phase consisting of acetonitrile, methanol, water, and acetic acid (700:150:150:1, v/v/v/v). deepdyve.com Detection is typically performed by monitoring UV absorbance at a wavelength where the compound absorbs strongly, such as 261 nm or 263 nm. creative-proteomics.comdeepdyve.comnih.gov The sensitivity of HPLC-UV methods can be a limiting factor for samples with very low concentrations of the analyte. service.gov.uk
Table 1: Example HPLC Method Parameters for Related Compounds
| Parameter | Details | Source |
|---|---|---|
| Column | IB-SIL CN | deepdyve.com |
| Mobile Phase | Acetonitrile:Methanol:Water:Acetic Acid (700:150:150:1) | deepdyve.com |
| Detection | UV Absorbance at 263 nm | deepdyve.com |
| Internal Standard | 6-methyl nicotinic acid | deepdyve.com |
| Linear Range | 20 to 2000 ng/mL | deepdyve.com |
| Precision (RSD) | 2.8% to 5.8% | deepdyve.com |
Ultra-High Performance Liquid Chromatography (UHPLC) represents an advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically under 2 µm). This results in significantly faster analysis times, improved resolution, and higher sensitivity. UHPLC is frequently coupled with mass spectrometry (MS) for the quantification of nicotinic acid riboside and other NAD+ metabolites. cam.ac.ukakjournals.com
A UHPLC-MS/MS method was developed for the simultaneous quantification of nicotinamide mononucleotide (NMN) and related pyridine (B92270) compounds, including NAR, in mouse tissues. cam.ac.uk This method employed reversed-phase liquid chromatography for separation before detection by mass spectrometry. cam.ac.uk The optimization of all analytical steps, from sample extraction to separation and detection, is crucial to achieve low limits of quantification (LOQ), high sensitivity, and good robustness. cam.ac.uk
High-Performance Thin-Layer Chromatography (HPTLC) is an enhanced form of TLC that offers improved resolution, sensitivity, and the capability for quantitative analysis. wikipedia.orgnih.gov It is a versatile, cost-effective, and rapid technique used for the simultaneous analysis of multiple samples. wikipedia.orgnih.gov
An HPTLC-UV densitometry method has been developed for the simultaneous identification and quantification of nicotinamide riboside and its related compound, nicotinamide. akjournals.comresearchgate.net In this method, HPTLC silica (B1680970) gel 60 F254 glass plates serve as the stationary phase. akjournals.comresearchgate.net An optimized mobile phase, such as a mixture of ethanol, 1 M ammonium (B1175870) acetate, and formic acid (7:1:0.1, v/v/v), allows for the effective separation of the compounds. akjournals.com Quantification is achieved by scanning the plate with a densitometer in absorbance mode at a specific wavelength, for example, 270 nm. akjournals.comresearchgate.net The method can be validated for specificity, linearity, accuracy, precision, and robustness. akjournals.comresearchgate.net For NAR, a linear relationship between peak area and concentration was established in the range of 160 ng to 560 ng per band. researchgate.netresearchgate.net
Table 2: HPTLC Method for Nicotinamide Riboside (NAR) and Nicotinamide (NA)
| Parameter | Details | Source |
|---|---|---|
| Stationary Phase | HPTLC Si 60 F254 glass plates | akjournals.comresearchgate.net |
| Mobile Phase | Ethanol–1 M ammonium acetate–formic acid (7:1:0.1, v/v/v) | akjournals.comresearchgate.net |
| Detection | UV Densitometry at 270 nm | akjournals.comresearchgate.net |
| Linear Range | 160 ng to 560 ng per band (for both NAR and NA) | researchgate.netresearchgate.net |
| LOD (NAR) | 41.673 ng per band | researchgate.net |
| LOQ (NAR) | 126.282 ng per band | researchgate.net |
Mass Spectrometry-Based Detection of Nicotinic Acid Riboside
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with liquid chromatography, it provides exceptional specificity and sensitivity for the quantification of metabolites like nicotinic acid riboside, even in complex biological samples. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a leading method for the quantitative analysis of the entire NAD+ metabolome, including nicotinic acid riboside. akjournals.commdpi.comnih.gov This approach combines the separation power of LC (or UHPLC) with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov
In a typical LC-MS/MS workflow, after chromatographic separation, the analyte is ionized and subjected to two stages of mass analysis. The first stage selects the precursor ion (the ionized molecule of interest), and the second stage analyzes the fragment ions produced after collision-induced dissociation. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly enhances specificity by monitoring a unique precursor-to-product ion transition for each compound. nih.govnih.gov
Sensitive and specific LC-MS/MS methods have been developed for the simultaneous quantification of nicotinic acid and its metabolites in plasma. nih.govresearchgate.net For example, one method used a triple quadrupole mass spectrometer operating in SRM mode to monitor the transition of protonated molecular ions for various metabolites. nih.gov The development of such methods requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric conditions to overcome challenges like matrix effects and ensure high recovery and sensitivity. cam.ac.uk
Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of polar and thermally labile molecules like nicotinic acid riboside without significant fragmentation. nih.gov ESI-MS is frequently used to confirm the identity of compounds separated by chromatographic techniques. akjournals.comresearchgate.net
For instance, after separation by HPTLC, the identity of nicotinic acid riboside can be unequivocally confirmed by eluting the corresponding band from the plate directly into an ESI-mass spectrometer. akjournals.com The mass spectrometer then detects the protonated molecular ion ([M+H]+) of the compound. akjournals.com For nicotinic acid riboside, the protonated molecule has a mass-to-charge ratio (m/z) of 255. akjournals.com This online coupling of HPTLC with ESI-MS provides definitive structural confirmation, complementing the quantitative data obtained from densitometry. akjournals.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for NAD Metabolome Profiling
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR), serves as a powerful, non-destructive analytical technique for the simultaneous detection and quantification of nicotinic acid riboside (NAR) and other related NAD+ metabolites. nih.govnih.gov This method allows for the assessment of the cellular NAD metabolome, providing valuable insights into the biosynthetic pathways. nih.gov
In a typical application, ¹H NMR spectroscopy can identify and measure the concentrations of various compounds within a complex biological sample, such as a cell extract. nih.gov Researchers have successfully developed NMR-based approaches to quantify not only NAR but also nicotinamide (Nam), nicotinamide mononucleotide (NMN), nicotinic acid mononucleotide (NAMN), nicotinamide adenine (B156593) dinucleotide (NAD), nicotinic acid adenine dinucleotide (NAAD), and NADP. nih.govnih.gov
The methodology involves dissolving the metabolite extracts in a specific buffer, commonly a sodium phosphate (B84403) buffer in deuterium (B1214612) oxide (D₂O), which provides a stable chemical environment and a lock signal for the NMR instrument. nih.gov An internal standard, such as sucrose, is added for accurate quantification. nih.gov The distinct proton signals for each metabolite are then identified in the resulting spectrum, and their concentrations are calculated relative to the known concentration of the internal standard. nih.gov For instance, studies on HEK293 cells have demonstrated the ability of ¹H NMR to detect intracellular pools of deamidated NAD+ intermediates like NAR, NAMN, and NAAD when the cells are supplied with NAR and nicotinamide riboside (NR). nih.govnih.gov
Table 1: Representative ¹H NMR Spectroscopy Parameters for NAD Metabolome Analysis
| Parameter | Value/Description | Source |
| Spectrometer Frequency | 700 MHz | nih.gov |
| Solvent | 50 mM Sodium Phosphate Buffer in D₂O (pH 6.5) | nih.gov |
| Internal Standard | 1 mM Sucrose | nih.gov |
| Reference | Sucrose chemical shift (δ(¹H), 5.42 ppm) | nih.gov |
| Analytes Detected | NAD+, NADP, NMN, Nam, NAR, NAMN, NAAD | nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
Sample Preparation and Extraction Methodologies for Nicotinic Acid Riboside Research
The accuracy of nicotinic acid riboside quantification heavily relies on appropriate sample preparation and extraction procedures. These steps are critical for preserving the integrity of NAD+ metabolites, which can be unstable, and for removing interfering substances from the biological matrix. epfl.chnih.gov The choice of methodology varies depending on the sample type, which can range from cell cultures and tissues to various biofluids like plasma, urine, and whole blood. epfl.chnih.govnih.gov
A primary challenge in analyzing the NAD metabolome is the chemical instability of redox cofactors. epfl.chnih.gov Therefore, rapid sample quenching and efficient extraction are crucial to minimize enzymatic activity that could alter the levels of NAR and other related metabolites. frontiersin.org
Commonly employed extraction techniques include:
Acid Extraction: This method often utilizes cold perchloric acid (HClO₄) or formic acid. epfl.chnih.gov The low pH effectively halts enzymatic reactions, thereby preserving the in vivo concentrations of the analytes. frontiersin.org For tissue samples, homogenization in acid is a standard first step. nih.gov
Solvent Extraction: Cold organic solvents, such as 80% methanol, are frequently used. epfl.ch This approach precipitates proteins and other macromolecules while solubilizing the smaller polar metabolites like NAR.
Biphasic Extraction: This liquid-liquid extraction method separates metabolites based on their polarity. A common system involves a mixture of solvents like methanol, water, and chloroform, which partitions the polar NAD+ metabolites into the aqueous phase. epfl.ch
Studies have compared these different procedures to determine the most efficient method for a given sample type. For instance, an analysis of Hep G2 cells compared biphasic extraction, 80% cold methanol, and a 40:40:20 mixture with formic acid to assess their performance in NAD+ metabolome analysis. epfl.chresearchgate.net Following extraction, samples are typically dried and then reconstituted in a solvent compatible with the subsequent analytical platform, such as liquid chromatography-mass spectrometry (LC-MS) or NMR spectroscopy. researchgate.net
Table 2: Comparison of Extraction Methods for NAD+ Metabolome Analysis
| Extraction Method | Biological Matrix | Key Advantages | Source |
| Acid Extraction (e.g., 10% HClO₄) | Tissues, Cells | Rapidly quenches enzymatic activity | nih.govfrontiersin.org |
| Cold Solvent (e.g., 80% Methanol) | Cells | Efficiently precipitates proteins | epfl.ch |
| Biphasic Extraction | Cells | Good separation of polar metabolites | epfl.ch |
| Double Extraction with Chromatographic Runs | Biological Specimens | High specificity for reduced and oxidized forms | mdpi.com |
This table is interactive and can be sorted by clicking on the column headers.
Future Directions and Research Challenges for Nicotinic Acid Riboside
Elucidating Novel Metabolic Pathways and Interactions
While the primary pathway for NAR's conversion to NAD+ is understood to proceed through its phosphorylation to nicotinic acid mononucleotide (NaMN), the broader metabolic fate and interactions of NAR are still being uncovered. google.com Future research is directed towards identifying and characterizing novel metabolic routes and the enzymes that govern them.
A significant recent discovery has been the identification of a liver-kidney axis in which the liver produces and releases NAR into circulation, which is then taken up by the kidneys to synthesize NAD+ and replenish circulating nicotinamide (B372718). nih.govnih.gov This finding suggests a more complex, inter-organ signaling role for NAR than previously appreciated. The enzyme responsible for producing NAR in this pathway has been identified as cytosolic 5′-nucleotidase II (NT5C2). nih.gov Further investigation is needed to determine if other tissues can produce and release NAR and how this systemic transport is regulated.
Moreover, the interaction of NAR with other metabolic pathways is an area of growing interest. For instance, the gut microbiome has been shown to metabolize related NAD+ precursors like nicotinamide riboside (NR) into various forms, including nicotinic acid. nih.govasm.org The extent to which the gut microbiota can produce or degrade NAR, and how this influences host NAD+ homeostasis, remains a critical question. Understanding these novel pathways and interactions will provide a more complete picture of NAR's role in systemic NAD+ metabolism.
Investigating Tissue-Specific Responses and Differential Mechanisms
The metabolic effects of NAD+ precursors can vary significantly between different tissues, and NAR is no exception. Preliminary research suggests that tissues may have distinct capacities to utilize NAR, which could be attributed to the differential expression of key enzymes and transporters.
The discovery of the liver-kidney axis for NAR metabolism is a prime example of tissue-specific roles. nih.gov While the liver was found to be a producer of NAR under certain conditions, the kidney demonstrated a high capacity for its uptake and conversion to NAD+. nih.gov This suggests that the kidney may be a primary target for the effects of circulating NAR. Indeed, oral NAR supplementation in aged mice has been shown to boost NAD+ levels in multiple organs, with notable effects in the kidneys, where it reduced inflammation and albuminuria. nih.gov
In contrast, the uptake and metabolism of NAR in other tissues, such as the brain or muscle, are less understood. While equilibrative nucleoside transporters (ENTs), which are expressed in most tissues, are known to transport NAR, the efficiency of this process and the subsequent metabolic steps may differ. mdpi.comnih.gov Future studies employing tissue-specific knockout models of key enzymes like nicotinamide riboside kinase 1 (NRK1), which can phosphorylate NAR, will be crucial for dissecting these differential mechanisms. nih.gov A deeper understanding of tissue-specific responses will be essential for targeting specific organs or systems with NAR-based interventions.
Exploring Synergistic Effects with Other Bioactive Compounds
The potential for synergistic interactions between NAR and other bioactive compounds presents an exciting avenue for research. By combining NAR with other molecules that influence NAD+ metabolism or related pathways, it may be possible to achieve enhanced or more targeted effects.
One notable example is the synergistic effect observed between the reduced form of nicotinic acid riboside (NARH) and nicotinamide riboside (NR). mdpi.com Studies have shown that the combination of NARH and NR leads to a significant increase in intracellular NAD+ levels, which is attributed to their chemical interaction and conversion to dihydronicotinamide riboside (NRH), a potent NAD+ precursor. mdpi.com This highlights the potential of combining different forms of NAD+ precursors to maximize NAD+ synthesis.
Furthermore, exploring combinations of NAR with other compounds that support cellular health, such as antioxidants, is a logical next step. For instance, compounds like resveratrol (B1683913) and quercetin (B1663063) have been shown to have synergistic effects with other NAD+ precursors by activating sirtuins, a class of NAD+-dependent enzymes. biolyphar.comnih.gov Investigating whether similar synergies exist with NAR could lead to the development of more effective strategies for promoting cellular health and resilience. Future research should systematically evaluate various combinations of NAR with other bioactive molecules to identify promising synergistic partnerships.
Development of Advanced Research Models
To further elucidate the complex biology of nicotinic acid riboside, the development and application of advanced research models are indispensable. While initial studies have relied on cultured cells and animal models, more sophisticated systems are needed to recapitulate the intricacies of human physiology.
Current in vitro research has primarily utilized cell lines like HEK293 to study NAR uptake and metabolism. mdpi.com While informative, these models lack the complexity of native tissues. The use of three-dimensional (3D) cell cultures and organoids, which more closely mimic the structure and function of human organs, would provide a more physiologically relevant context for studying NAR's effects. For example, liver and kidney organoids could be instrumental in further dissecting the newly discovered liver-kidney axis of NAR metabolism.
In vivo studies have predominantly used mouse models. nih.gov While these have been invaluable, the development of transgenic animal models with targeted deletions or overexpression of key enzymes and transporters in the NAR metabolic pathway would allow for a more precise understanding of its function. For instance, a tissue-specific knockout of NRK1 could help clarify the role of this enzyme in the tissue-specific utilization of NAR. nih.gov Furthermore, the use of isotopic labeling techniques in these advanced models will be crucial for tracing the metabolic fate of NAR and its contribution to the NAD+ pool in different cellular compartments and tissues. elifesciences.org
Overcoming Bioavailability and Stability Challenges in Research Formulations
A significant hurdle in the preclinical and potential clinical investigation of nicotinic acid riboside is its inherent instability and potential for low bioavailability. Similar to its amidated counterpart, nicotinamide riboside (NR), NAR is susceptible to degradation, which can limit its efficacy when administered in research settings.
The stability of ribosides like NAR is a known challenge, as they can be unstable in aqueous solutions. researchgate.netnih.gov This can lead to degradation during storage and in the gastrointestinal tract following oral administration, potentially reducing the amount of active compound that reaches the target tissues. Research on NR has led to the development of more stable forms, such as crystalline salts and hydrophobic derivatives, which have improved stability and handling properties. researchgate.netnih.govresearchoutreach.orgovid.com Similar strategies could be applied to NAR to create more robust research formulations. For example, the synthesis of NAR salts or lipid-soluble derivatives could enhance its stability and facilitate its incorporation into various delivery systems.
Improving bioavailability is another key challenge. The oral bioavailability of NAD+ precursors can be influenced by factors such as intestinal absorption and first-pass metabolism in the liver. nih.gov Studies on NR have shown that while it can increase NAD+ levels, a significant portion may be metabolized in the gut and liver before reaching systemic circulation. nih.gov Encapsulation techniques, such as liposomes or nanoparticles, could be explored to protect NAR from degradation and enhance its absorption. The development of such advanced formulations will be critical for ensuring consistent and reliable delivery of NAR in future research studies.
Identification of Specific Nicotinic Acid Riboside Transporters
The entry of nicotinic acid riboside into cells is a critical first step for its metabolic activity. While research has identified a family of transporters involved in this process, a more detailed understanding of the specific transporters and their regulation is needed.
Studies have shown that members of the equilibrative nucleoside transporter (ENT) family, specifically ENT1, ENT2, and ENT4, can mediate the import of NAR into human cells. mdpi.comnih.govnih.gov These transporters are widely expressed throughout the body, which aligns with the observation that NAR can be utilized by various tissues. nih.gov However, the relative contribution of each of these transporters to NAR uptake in different cell types is not yet fully understood.
Interestingly, the uptake of NAR through these transporters appears to be dependent on its subsequent intracellular metabolism. Research has shown that the efficient import of NAR requires its active utilization in the cytosol, such as through phosphorylation by nicotinamide riboside kinases (NRKs). mdpi.comresearchgate.net This suggests a "pull" mechanism where the rapid conversion of NAR to NaMN maintains a favorable concentration gradient for its transport into the cell.
While ENTs are clearly important, the possibility of other, as-yet-unidentified transporters for NAR cannot be excluded. Future research should focus on comprehensively screening for other potential transporters and elucidating the regulatory mechanisms that control their expression and activity in different tissues and under various physiological conditions.
Regulatory Considerations for Research Application and Translational Science
As research into the biological effects of nicotinic acid riboside progresses, it is essential to consider the regulatory landscape that will govern its future development and potential translation into therapeutic or supplemental applications. While NAR is currently a compound for basic research, its close relationship to nicotinamide riboside (NR), which is commercially available as a dietary supplement, provides some insight into the potential regulatory pathways.
The regulatory status of NAD+ precursors varies globally. In the United States, for instance, NR chloride has achieved "Generally Recognized as Safe" (GRAS) status from the Food and Drug Administration (FDA), which allows it to be used in dietary supplements. nih.gov For NAR to follow a similar path, extensive safety and toxicology studies in preclinical models would be required to establish a "No Observed Adverse Effect Level" (NOAEL). nih.gov These studies would need to be followed by well-controlled human clinical trials to demonstrate its safety in the target population.
Q & A
Q. How can single-cell sequencing elucidate tissue-specific roles of NAR in NAD+ metabolism?
- Answer :
- Transcriptomic profiling : Identify co-expression of CN-II, CN-III, and NRK1 in specific cell populations (e.g., neurons vs. hepatocytes) .
- Spatial metabolomics : Combine MALDI imaging with LC-MS to map NAR distribution in tissues .
- CRISPR screens : Perform genome-wide knockouts in organoids to discover novel regulators of NAR flux .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
